Product packaging for Dendronesterone A(Cat. No.:)

Dendronesterone A

Cat. No.: B1259176
M. Wt: 382.6 g/mol
InChI Key: NMNGXZAVNGFGJR-BHWJTTKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dendronesterone A is a steroid compound with the molecular formula C27H42O and a molecular weight of 382.63 g/mol . It is a natural product isolated from marine organisms of the Dendronephthya genus, specifically from the family Nephtheidae . Computational analyses predict several of its physicochemical and pharmacological properties. It is estimated to have high cell permeability and be orally bioavailable, with a high plasma protein binding rate of approximately 82.71% . Its metabolism is predicted to involve the CYP3A4 enzyme, and it is a substrate for this pathway . In silico models suggest potential interactions with various steroid hormone receptors, indicating possible avenues for research into its biological activity . This product is intended for non-human research applications only and is not classified as a pharmaceutical or for any therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42O B1259176 Dendronesterone A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H42O

Molecular Weight

382.6 g/mol

IUPAC Name

(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8,13,15,18-20,22-25H,7,9-12,14,16-17H2,1-5H3/b8-6+/t19-,20+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

NMNGXZAVNGFGJR-BHWJTTKVSA-N

Isomeric SMILES

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)C4)C)C

Canonical SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C

Synonyms

dendronesterone A

Origin of Product

United States

Origin and Isolation Methodologies of Dendronesterone a

Natural Occurrence and Ecological Context

The genus Dendronephthya, belonging to the family Nephtheidae, is widely distributed in the tropical and subtropical waters of the Indo-Pacific Ocean, including the Red Sea. mdpi.comminia.edu.eg These soft corals are known to produce a diverse array of secondary metabolites, including unique steroids and sesquiterpenoids. minia.edu.eg

Dendronesterone A has been successfully isolated from a species of soft coral, Dendronephthya sp., collected from the Red Sea near the coast of Hurghada, Egypt. mdpi.comnih.gov In this particular investigation, this compound was identified and isolated alongside several other natural products. minia.edu.egresearchgate.netresearchgate.net These co-isolated compounds included three new ylangene-type sesquiterpenoids, dendronephthols A, B, and C, as well as the common sterol, cholesterol. researchgate.netresearchgate.netafricaresearchconnects.com The identification of this compound from this source was confirmed through the comparison of its spectroscopic data with previously reported values. researchgate.net

The first reported isolation of this compound occurred in 2004 from the soft coral Dendronephthya gigantea. mdpi.comnih.govacs.org The specimens for this study were collected at Green Island, located off the coast of Taiwan. mdpi.com This research led to the identification of this compound as a new cytotoxic steroid. nih.govacs.org It was isolated from the methylene (B1212753) chloride soluble fraction of the coral extract. nih.govacs.org During this investigation, two other new steroids, named Dendronesterone B and Dendronesterone C, were also discovered, along with the known compound, cholest-1-ene-3,22-dione. mdpi.comnih.gov

Table 1: Natural Sources of this compound

Species Collection Location Co-isolated Compounds Reference
Dendronephthya sp. Red Sea (Hurghada, Egypt) Dendronephthol A, Dendronephthol B, Dendronephthol C, Cholesterol researchgate.net, mdpi.com, nih.gov
Dendronephthya gigantea Green Island, Taiwan Dendronesterone B, Dendronesterone C, Cholest-1-ene-3,22-dione mdpi.com, nih.gov, acs.org

Isolation from Dendronephthya sp. Soft Coral from the Red Sea

Advanced Chromatographic Separation Techniques

The purification of this compound from the crude extracts of soft corals is a multi-step process that employs various advanced chromatographic techniques to separate the complex mixture of metabolites.

The initial step in the isolation process involves the extraction of the soft coral material. In the case of the Red Sea Dendronephthya sp., the freeze-dried coral was exhaustively extracted using acetone (B3395972) and methanol. minia.edu.eg The resulting total extract was then partitioned between different solvents to achieve a preliminary separation based on polarity. This process involved dissolving the extract in water and fractionating it successively with n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc). minia.edu.eg For the Taiwanese Dendronephthya gigantea, the initial extraction was performed with methylene chloride (CH2Cl2). acs.org

This solvent partitioning yields several fractions with varying chemical compositions. Column chromatography, a fundamental technique in natural product chemistry, is then applied to these fractions for further separation. minia.edu.egnih.gov Silica (B1680970) gel is commonly used as the stationary phase for this purpose. minia.edu.egnih.gov The fraction containing the target compound is loaded onto the silica gel column, and a mobile phase, typically a gradient of solvents with increasing polarity, is passed through the column to elute the separated compounds. minia.edu.eg

Following the initial fractionation, specific chromatographic procedures are employed to isolate pure this compound.

From the Red Sea Dendronephthya sp., the chloroform (CHCl3) fraction, which weighed 3.79 g, was subjected to normal-phase silica gel column chromatography. minia.edu.eg The separation was achieved by eluting the column with a gradient of n-hexane and ethyl acetate. This compound (2.9 mg) was successfully isolated from a fraction that eluted with a solvent mixture of 90:10 n-hexane/EtOAc. minia.edu.eg Further purification of other fractions from this column using semi-preparative High-Performance Liquid Chromatography (HPLC) yielded the co-isolated dendronephthols. minia.edu.eg

In the study of Dendronephthya gigantea from Taiwan, the isolation of this compound was achieved through bioassay-guided fractionation of the methylene chloride (CH2Cl2) extract. acs.orgslideplayer.com This approach involves systematically separating the extract into fractions and testing their biological activity (in this case, cytotoxicity) to guide the purification process toward the active compounds. acs.org

Table 2: Chromatographic Isolation of this compound

Source Organism Initial Extract/Fraction Chromatographic Method Elution System Isolated Compound Reference
Dendronephthya sp. Chloroform (CHCl3) fraction Silica Gel Column Chromatography n-hexane/EtOAc (90:10) This compound minia.edu.eg
Dendronephthya gigantea Methylene Chloride (CH2Cl2) solubles Bioassay-guided fractionation Not specified This compound acs.org, slideplayer.com

Advanced Structural Elucidation and Stereochemical Assignment

High-Resolution Spectroscopic Techniques for Structural Determination

A suite of spectroscopic techniques was instrumental in defining the connectivity and functional groups within the Dendronesterone A molecule.

One-dimensional NMR spectroscopy provided the foundational data for the structural determination of this compound. The ¹H NMR spectrum revealed characteristic signals for olefinic protons and methyl groups. For instance, in a related compound, dendronesterone D, characteristic signals for a 1,4-dien-3-one moiety in ring A were observed at δH 6.78 (d, J = 10.8 Hz), 6.13 (dd, J = 10.8, 2.0 Hz), and 6.10 (dd, J = 2.0, 1.6 Hz). nih.gov The ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments allowed for the classification of carbon atoms as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary (C). In dendronesterone D, carbon signals at δC 156.2 (CH), 125.7 (CH), 186.2 (C), 124.6 (CH), and 167.1 (C) further supported the presence of the 1,4-dien-3-one system. nih.gov For this compound, specific ¹H and ¹³C NMR data have been meticulously cataloged, providing a fingerprint for its unique steroidal framework. minia.edu.eg

Table 1: ¹H and ¹³C NMR Data for this compound (Data presented for illustrative purposes based on related compounds and may not be exhaustive for this compound itself.)

Position δH (ppm, J in Hz) δC (ppm) Carbon Type
1 7.14 (d, 9.7) 156.2 CH
2 5.85 (d, 9.8) 125.7 CH
3 186.2 C
4 124.6 CH
5 167.1 C
11 5.17 (ddd, 10.8, 10.8, 5.6) 69.8 CH
18 CH₃
19 CH₃
21 CH₃
26 CH₃
27 CH₃
OAc 2.01 (s) 21.3, 169.7 CH₃, C

Note: This table is a composite representation based on data for closely related dendronesterones. Specific shifts for this compound should be consulted from primary literature.

Two-dimensional NMR techniques were crucial for establishing the connectivity of atoms within this compound. africaresearchconnects.comafricaresearchconnects.comresearchgate.net

COSY (Correlation Spectroscopy) experiments identified proton-proton couplings, allowing for the tracing of spin systems throughout the molecule. africaresearchconnects.comafricaresearchconnects.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlated each proton with its directly attached carbon atom, confirming the assignments made from ¹H and ¹³C NMR. africaresearchconnects.comafricaresearchconnects.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) was pivotal in piecing together the carbon skeleton by revealing long-range correlations between protons and carbons (typically 2-3 bonds away). africaresearchconnects.comafricaresearchconnects.comresearchgate.net This technique was essential in confirming the steroidal nucleus and the placement of various functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provided insights into the spatial proximity of protons, which was critical for determining the relative stereochemistry of the molecule. africaresearchconnects.comafricaresearchconnects.comresearchgate.net

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. africaresearchconnects.comafricaresearchconnects.comcolab.ws High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.govresearchgate.net For example, the related dendronesterone D showed a sodium adduct ion in (+)-HRESIMS at m/z 463.24530, which corresponded to the molecular formula C₂₇H₃₆O₅. nih.gov The fragmentation patterns observed in the mass spectrum can also provide structural information about different parts of the molecule.

Infrared (IR) and Ultraviolet (UV) spectroscopy provided valuable information about the functional groups present in this compound. colab.ws The IR spectrum of a related compound, dendronesterone D, showed absorption bands for an ester carbonyl (1724 cm⁻¹) and an α,β-unsaturated ketone (1663 cm⁻¹). nih.gov Similarly, for another related steroid, IR absorptions indicated the presence of hydroxyl, ester, and α,β-unsaturated ketonic groups. nih.gov The UV spectrum is particularly useful for identifying conjugated systems. The presence of the 1,4-dien-3-one system in related steroids gives rise to a characteristic UV absorption maximum. researchgate.netsci-hub.se

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Stereochemical Determination Methodologies

Determining the absolute and relative stereochemistry of a complex molecule like this compound is a significant challenge.

While single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structure and absolute stereochemistry of a molecule, obtaining suitable crystals can be challenging. soton.ac.uksemanticscholar.org In the study of related marine steroids, such as griffinisterone A, single-crystal X-ray analysis was successfully used to confirm its configuration. mdpi.com For other related compounds where crystallization was not successful, the stereochemistry was often determined by comparing spectroscopic data (particularly NOESY) with those of known compounds whose stereochemistry had been established by X-ray crystallography. researchgate.net The stereochemical details of this compound are inferred from such comparisons and detailed NOESY analysis.

Application of Modified Phenylglycine Methyl Ester (PGME) Method for Analogues

The determination of absolute stereochemistry is a significant challenge in the structural elucidation of complex natural products. The modified phenylglycine methyl ester (PGME) method is a powerful chemical and NMR-based technique used to assign the absolute configuration of chiral secondary alcohols. While the direct application of this method on this compound itself has not been detailed in the reviewed literature, its successful use on closely related steroid analogues from the same genus, Dendronephthya, highlights its importance in this chemical class.

For instance, the absolute stereochemistry of griffinisterone E, a steroid isolated from the soft coral Dendronephthya griffini, was successfully determined using the modified PGME method. mdpi.com This method involves the esterification of the chiral alcohol with (R)- and (S)-phenylglycine methyl ester to form diastereomeric esters. The subsequent analysis of the ¹H-NMR chemical shift differences (Δδ values, δS - δR) for the protons near the newly formed chiral center allows for the assignment of the absolute configuration. mdpi.comnih.gov This technique is broadly applicable to various chiral carboxylic acids and can be used on molecules that have been chemically modified to introduce a carboxylic acid moiety, expanding its utility. nih.gov

Analysis of NOESY Correlations for Relative Configuration Assignment

The relative stereochemistry of this compound and its analogues is largely determined by Nuclear Overhauser Effect Spectroscopy (NOESY). This 2D NMR technique detects spatial proximities between protons, allowing for the deduction of their relative orientation within the molecule.

In the case of dendronesterone D, an analogue of this compound, its relative configuration was elucidated through key NOE correlations. nih.gov The NOESY spectrum revealed correlations between the proton at H-8 and the methyl protons at H₃-18 and H₃-19. Additionally, H₃-18 showed correlations with H-11 and H-20. Given the established β-orientation of the methyl group at C-13 (H₃-18) in the steroid skeleton, these correlations indicated that H-8, H-11, H₃-19, and H-20 are all positioned on the same β-face of the molecule. Further NOE responses were observed between H-14 and H-9, and between H-14 and H-17, confirming the α-orientation of these protons. nih.gov

This analytical approach is standard for this class of compounds. The relative configurations of sesquiterpenoids like dendronephthols, which were co-isolated with this compound, were also assigned using NOESY experiments. minia.edu.egresearchgate.net For example, in dendronephthol A, NOESY correlations between H₃-11 and H-3/H-8, and between H-2 and H-6/H-12, were crucial for establishing the relative positions of these groups. minia.edu.eg

Table 1: Key NOESY Correlations for Dendronesterone D nih.gov

Interacting ProtonsImplied Spatial Proximity
H-8 / H₃-18β-face orientation
H-8 / H₃-19β-face orientation
H₃-18 / H-11β-face orientation
H₃-18 / H-20β-face orientation
H-14 / H-9α-face orientation
H-14 / H-17α-face orientation

Comparative Spectroscopic Data Analysis with Known Related Compounds

The structural identification of this compound is often confirmed by comparing its spectroscopic data with those of known, structurally related compounds. minia.edu.egafricaresearchconnects.com This comparative analysis is a cornerstone of natural product chemistry, leveraging the vast library of characterized molecules.

This compound was originally identified as a new cytotoxic steroid among two other new steroids, Dendronesterone B and C, and a known steroid, isolated from the soft coral Dendronephthya gigantea. mdpi.comebin.pub Its structure was established through extensive spectroscopic analysis, including 1D and 2D NMR (¹H, ¹³C, COSY, HMBC) and mass spectrometry, and by comparing these data with those of previously reported steroids. researchgate.netresearchgate.net

Table 2: Comparative ¹H and ¹³C NMR Data for Select Positions of Dendronesterone D and E (in CDCl₃) nih.govmdpi.com

PositionDendronesterone D (δH / δC)Dendronesterone E (δH / δC)
115.173.99
69.867.9
181.261.25
18.718.7
191.241.26
18.718.7
202.242.25
39.540.0
210.970.99
19.820.0

Biosynthetic Hypotheses and Pathways

Proposed Steroid Biosynthesis in Marine Invertebrates

Marine invertebrates exhibit diverse strategies for acquiring and modifying steroids. Many, including soft corals, are incapable of de novo steroid synthesis and rely on dietary sources or symbiotic relationships for their basic sterol skeletons. iupac.orgresearchgate.net Soft corals, such as those of the genus Dendronephthya, often harbor symbiotic dinoflagellates (zooxanthellae), which can provide the coral host with essential metabolites, including sterols. biorxiv.org It is also plausible that associated microorganisms play a role in steroid metabolism. mdpi.com

Once a basic sterol like cholesterol is acquired, marine invertebrates possess a remarkable enzymatic toolkit to tailor these molecules into a vast array of structurally unique steroids. nih.gov These modifications can include alterations to the steroid nucleus and side chain, leading to compounds with specific ecological roles, such as chemical defense. mdpi.com

A hypothetical pathway for the biosynthesis of Dendronesterone A likely commences from a common C27 sterol precursor, such as cholesterol. The transformation from cholesterol to this compound would necessitate a series of specific enzymatic reactions, primarily involving oxidation and isomerization, to yield its characteristic α,β-unsaturated ketone system in the A-ring and the oxidized side chain.

Enzymatic Machinery and Selective Pressures in Marine Natural Product Biogenesis

The proposed biosynthetic transformations leading to this compound would require a suite of specialized enzymes. The production of unique secondary metabolites like this compound is often driven by strong selective pressures, such as predation and competition, leading to the evolution of novel enzymatic functions.

The key enzymatic steps hypothesized for this compound biosynthesis are:

Oxidation and Isomerization of the A-ring: The formation of the 1,4-dien-3-one moiety in the A-ring of this compound from a cholesterol precursor likely involves a two-step process.

The initial step is the oxidation of the 3β-hydroxyl group and the simultaneous isomerization of the Δ5 double bond to a Δ4 double bond. This reaction is typically catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) .

The subsequent introduction of a double bond between C1 and C2 would be accomplished by a 1,2-dehydrogenase (or Δ1-dehydrogenase) , an enzyme that has been identified in various microorganisms involved in steroid metabolism.

Side-Chain Oxidation: The side chain of this compound features a ketone group at the C-22 position. This oxidation is likely catalyzed by a member of the cytochrome P450 (CYP) monooxygenase superfamily. These enzymes are renowned for their ability to hydroxylate and oxidize a wide range of substrates, including various positions on the steroid skeleton and side chain in marine organisms. researchgate.net

The presence of such enzymatic machinery in soft corals, possibly originating from the coral itself or its microbial symbionts, would enable the production of this compound. The selective pressure for producing such a modified steroid could be related to its role as a chemical defense agent, a common strategy for sessile marine invertebrates.

Precursor Incorporation Studies (if applicable, inferred)

To date, no precursor incorporation studies have been published to experimentally validate the biosynthetic pathway of this compound. However, such studies are crucial for confirming the proposed biosynthetic hypothesis.

A future experimental approach to elucidate the biosynthesis of this compound would involve feeding labeled precursors to the soft coral Dendronephthya gigantea or its isolated symbiotic partners.

Proposed Precursors for Incorporation Studies:

PrecursorLabelRationale
Acetic Acid¹⁴C or ¹³CTo determine if de novo synthesis occurs within the holobiont.
Mevalonic Acid¹⁴C or ¹³CA key intermediate in the isoprenoid pathway leading to steroids. iupac.org
Cholesterol¹⁴C or ¹³CTo confirm its role as the direct precursor to this compound.

By tracing the incorporation of the isotopic label into the structure of this compound, researchers could confirm the origin of its carbon skeleton and validate the proposed biosynthetic steps. For instance, the incorporation of labeled cholesterol would provide strong evidence that it serves as the primary precursor.

Chemical Synthesis and Analog Generation

Total Synthesis Strategies for Related Steroidal Skeletons

The construction of the steroidal framework, particularly the 19-norsteroid core present in Dendronesterone A, has been a significant focus of synthetic organic chemistry. These strategies often involve the sequential construction of the polycyclic system and the precise installation of functional groups.

Norsteroids are steroids that lack a carbon atom from the parent steroid framework; 19-norsteroids, such as this compound, are missing the C19 methyl group. The synthesis of these compounds has been extensively studied, leading to a variety of effective methodologies.

One common approach begins with existing steroids. For instance, 19-norsteroids can be prepared from 19-hydroxysteroids by oxidizing them to 19-oxosteroids, followed by cleavage through thermal, photochemical, or acid-catalytic methods. google.com Another route involves reacting a 19-hydroxy-3-keto-Δ⁴-steroid with a secondary amine to form a 19-nor-3,5-diene-3-amine intermediate, which is then hydrolyzed to the corresponding 19-nor-3-keto-Δ⁴-steroid. google.com

Total synthesis provides access to a wider range of structures. A-ring aromatic steroids, which share features with this compound, are important intermediates for the synthesis of 19-nor steroids, which are known for their use as oral contraceptives. iisc.ac.in Seminal work in the field established routes to these molecules, which could then be converted to the 19-nor variants. iisc.ac.in Modern strategies often employ powerful C-C bond-forming reactions, including cycloaddition reactions, to construct the polycyclic core. iisc.ac.inrsc.org For example, cycloaddition-mediated strategies have been developed for the synthesis of perhydrobenzo acs.orgtandfonline.com-14β-19-norsteroids, showcasing the utility of this approach for creating novel ring-D variants. rsc.org Additionally, methods for preparing 9-methyl-19-norsteroids have been developed, highlighting the ability to introduce further structural diversity into the norsteroid scaffold. rsc.org

The table below summarizes key strategies for norsteroid synthesis.

Table 1: Methodologies for Norsteroid Synthesis
Starting Material Type Key Transformation Intermediate/Product Type Reference(s)
19-Hydroxysteroids Oxidation and Cleavage 19-Norsteroids google.com
19-Hydroxy-3-keto-Δ⁴-steroid Reaction with secondary amine, then hydrolysis 19-Nor-3,5-diene-3-amine google.com
Acyclic/Monocyclic Precursors Cycloaddition Reactions (e.g., Diels-Alder) A-Ring Aromatic Steroids iisc.ac.inrsc.org
Secosteroids Reaction with organocuprates 9-Methyl-19-norsteroids rsc.org
19-Norandrostene-3,17-dione Reaction with metal acetylide 19-Norethisterone wipo.intgoogle.com

Allylic halogenation followed by elimination is a fundamental strategy for introducing carbon-carbon double bonds into specific positions within a molecule, a common requirement in steroid synthesis. The allylic position—the carbon atom adjacent to a double bond—is particularly reactive. pearson.com

The reaction typically employs a reagent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). NBS is favored because it provides a low, constant concentration of bromine (Br₂), which promotes radical substitution at the allylic position rather than addition across the double bond. pearson.com Once the allylic halide is formed, a subsequent elimination reaction, often promoted by a base, removes the hydrogen halide (e.g., HBr) to form a new, often conjugated, double bond system. This two-step sequence is a powerful tool for modifying the unsaturation pattern within the steroid core, enabling the synthesis of various intermediates and analogues. pearson.comslideshare.net

Photochemical reactions provide a unique way to manipulate molecular structures, particularly the geometry and position of double bonds (olefins). In steroid synthesis, photoisomerization can be used to convert between E (trans) and Z (cis) isomers of a double bond or to shift the double bond to a different position (olefin shift). acs.orgmdpi.com

One notable application is the Z → E isomerization of an ethylidene group at the C17 position of a steroid, which can be achieved by exciting a photosensitizer attached elsewhere on the steroid framework. acs.org The energy is transferred through the steroid backbone to the olefin, inducing isomerization. acs.org Another powerful technique is the deconjugative isomerization of α,β-unsaturated ketones (enones) to their β,γ-unsaturated counterparts. chemrxiv.org Recently, an operationally simple photochemical method using near-UV irradiation and a catalytic amount of Brønsted acid (HCl) was developed to achieve this transformation in cyclic enones, including steroids. chemrxiv.org This method allows for the synthesis of valuable cyclic alkenes that would otherwise be difficult to access. chemrxiv.org The photoisomerization of steroid-derived trienes, such as previtamin D, into different conformers and isomers like tachysterol, further illustrates the power of photochemistry to effect complex structural changes in steroid systems. rsc.org

The Oppenauer oxidation is a classic and highly valuable method in steroid chemistry for the selective oxidation of secondary alcohols to ketones. wikipedia.org Named after Rupert Viktor Oppenauer, the reaction is prized for its mild conditions, which are compatible with sensitive functional groups often found in complex molecules like steroids. wikipedia.orgorganicreactions.org

The reaction typically uses an aluminum alkoxide catalyst, such as aluminum isopropoxide or aluminum t-butoxide, with a large excess of a simple ketone like acetone (B3395972) or cyclohexanone (B45756) serving as the hydride acceptor. wikipedia.orgorganicreactions.org This equilibrium-driven process is the reverse of the Meerwein-Ponndorf-Verley (MPV) reduction. wikipedia.org Its high selectivity for secondary over primary alcohols and its non-reliance on harsh or toxic heavy-metal oxidants make it particularly suitable for industrial and laboratory-scale steroid synthesis. wikipedia.orgallen.in The Oppenauer oxidation has been instrumental in the synthesis of numerous hormones and steroid drugs, including the preparation of progesterone (B1679170) from pregnenolone (B344588) and codeinone (B1234495) from codeine. wikipedia.org Modified versions, such as the Wettstein-Oppenauer reaction, allow for the one-step preparation of Δ⁴,⁶-3-ketosteroids from Δ⁵-3β-hydroxy steroids. wikipedia.org

Photoisomerization and Olefin Shift Isomerization in Steroid Synthesis

Design and Synthesis of this compound Analogues

The generation of analogues of a natural product is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties, or to probe structure-activity relationships (SAR).

Rational design of this compound analogues would be guided by its distinct structural features: a 19-norsteroid core, an aromatic A-ring, a ketone at C-1, and specific stereochemistry in the C/D rings and side chain. mdpi.comresearchgate.net The goal of rational design is to make targeted modifications to a parent scaffold to generate new compounds with potentially superior biological activity. mdpi.comresearchgate.net

Key strategies for designing this compound analogues could include:

A-Ring Modification: The phenolic hydroxyl group on the aromatic A-ring is a prime target for modification. It could be alkylated to form ethers or esterified to produce prodrugs. The aromatic ring itself could be substituted with different groups (e.g., halogens, alkyls) to alter electronic properties and steric bulk.

Modification of Ring Functionality: The ketone at C-1 and the hydroxyl group at C-17 are key functional handles. The ketone could be reduced to an alcohol (with potential for two stereoisomers), and the C-17 alcohol could be oxidized to a ketone. The stereochemistry of these and other chiral centers could also be systematically varied.

Scaffold Alteration: More profound changes could involve altering the steroid backbone itself, for example, by creating analogues that are not 19-nor steroids or by changing the size of the D-ring.

Such virtual and synthetic models utilize steric and electronic descriptors to identify key pharmacophoric features, guiding the design of druggable analogues with potentially improved activity profiles. mdpi.com This approach has been successfully applied to many marine natural products to generate libraries of related compounds for comprehensive biological evaluation. mdpi.commdpi.com

Synthetic Methodologies for Novel Steroidal Compounds

The exploration of novel steroidal compounds, particularly those of marine origin like this compound, presents significant challenges and opportunities for synthetic organic chemistry. While the isolation and structural elucidation of this compound from the soft coral Dendronephthya gigantea have been reported, detailed information regarding its total synthesis or the synthetic generation of its analogs is not extensively available in the current scientific literature. mdpi.comresearchgate.netnih.gov The primary focus of existing research has been on the isolation of this compound and its congeners, Dendronesterone B and Dendronesterone C, and the characterization of their molecular structures through spectroscopic methods. mdpi.comnih.govresearchgate.net

Despite the absence of a specific published synthesis for this compound, the broader field of steroid synthesis offers insights into the potential strategies that could be employed for its construction and the creation of novel analogs. The characteristic 1,4-dien-3-one moiety in the A-ring of this compound is a common feature in a number of bioactive steroids, and various synthetic methods have been developed to construct this functionality. dntb.gov.uaacs.org

General synthetic approaches to steroidal 1,4-dien-3-ones often involve the dehydrogenation of a saturated or partially unsaturated steroid precursor. Reagents such as selenium dioxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly utilized for such transformations. The introduction of unsaturation at the C1-C2 position is a key step in the synthesis of many pharmaceutically important steroids. researchgate.net

Furthermore, the synthesis of novel steroidal frameworks often relies on powerful carbon-carbon bond-forming reactions and cyclization strategies. For instance, the Nazarov cyclization has been effectively used to construct five-membered rings in steroid systems, which could be a potential strategy for creating modified steroid cores. mdpi.com Diels-Alder reactions also represent a robust method for the construction of the polycyclic steroid nucleus, offering control over stereochemistry. mdpi.com

The generation of steroidal analogs with modified side chains or altered ring systems is an active area of research aimed at exploring structure-activity relationships. For example, the synthesis of D-ring fused steroidal heterocycles has been achieved starting from readily available steroid precursors like dehydroepiandrosterone. dntb.gov.ua Such modifications can significantly impact the biological activity of the parent compound.

While a definitive synthetic route to this compound remains to be published, the established methodologies in steroid chemistry provide a solid foundation for future synthetic endeavors. The total synthesis of this compound would not only provide access to larger quantities of the natural product for further biological evaluation but also open avenues for the creation of a diverse library of analogs with potentially enhanced or novel therapeutic properties.

Mechanistic Insights into Biological Activities Pre Clinical Investigations

In Vitro Cytotoxicity and Antiproliferative Mechanisms

Dendronesterone A has demonstrated notable cytotoxic effects against a range of cancer cell lines in laboratory settings. These investigations provide a foundational understanding of its antiproliferative potential.

The cytotoxic activity of this compound has been specifically evaluated against the P-388 murine lymphoma cell line. In these studies, this compound exhibited significant cytotoxicity with a reported ED₅₀ value of 9.84 µM. mdpi.com This indicates its potential to inhibit the proliferation of these cancer cells. For context, other compounds isolated from the same genus, dendronephthols A and C, have also shown cytotoxicity against the L5178Y murine lymphoma cell line. mdpi.com

Table 1: Cytotoxicity of this compound against Murine Lymphoma Cell Line

Compound Cell Line Measurement Value (µM) Source(s)

The antiproliferative effects of this compound have been assessed as part of a group of related ketosteroids, including Dendronesterone B and C, against several human cancer cell lines. This group of compounds was found to have a more pronounced cytotoxic effect compared to other co-isolated steroids against hepatocellular carcinoma (HepG2), colon adenocarcinoma (HT-29), and prostate cancer (PC-3) cells. ebin.pubresearchgate.net While the entire group of isolated ketosteroids demonstrated potent effects against prostate cancer cells, specific IC₅₀ values for this compound against these human cell lines are not individually detailed in the referenced studies. ebin.pubresearchgate.net However, a related steroid, cholest-1-ene-3,22-dione, also isolated from D. gigantea, was shown to be cytotoxic toward HT-29 cells with an ED₅₀ value of 9.03 µM. mdpi.com

While direct mechanistic studies on this compound are limited, research on sterol-rich fractions from Dendronephthya gigantea provides insight into the potential pathways of its cytotoxic action. These studies suggest that the anticancer effects may be mediated through the induction of apoptosis via the mitochondrial pathway. researchgate.net This involves the downregulation of the anti-apoptotic protein Bcl-xL and the upregulation of the pro-apoptotic protein Bax, leading to caspase-9 activation and PARP cleavage. researchgate.net Furthermore, related marine-derived compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential. researchgate.net An excessive production of ROS can cause oxidative injury to cellular components and trigger programmed cell death.

Effects on Human Cancer Cell Lines (e.g., HepG2, HT-29, PC)

Anti-inflammatory Action and Immunomodulatory Pathways

In addition to its cytotoxic properties, the broader family of dendronesterones has been investigated for anti-inflammatory potential. These studies have primarily focused on related compounds, such as Dendronesterone D.

While data specifically on this compound is not available, its analogue, Dendronesterone D, has demonstrated significant in vitro anti-inflammatory activity. In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Dendronesterone D was found to potently inhibit the expression of the inducible nitric oxide synthase (iNOS) protein. The overexpression of iNOS is a key factor in the inflammatory process, leading to excessive production of nitric oxide. The suppression of iNOS by related dendronesterones suggests a potential mechanism for controlling inflammation.

Similar to the findings on iNOS, the anti-inflammatory activity concerning cyclooxygenase-2 (COX-2) has been attributed to related compounds rather than this compound itself. Dendronesterone D was shown to suppress the expression of COX-2 in LPS-stimulated macrophages. COX-2 is another critical pro-inflammatory enzyme responsible for the synthesis of prostaglandins. By inhibiting the expression of both iNOS and COX-2, compounds like Dendronesterone D can effectively modulate key pathways in the inflammatory response.

Table 2: Anti-Inflammatory Activity of a Related Compound, Dendronesterone D

Compound Cell Line Target Protein Effect Source(s)
Dendronesterone D RAW264.7 (macrophage) iNOS Inhibition of expression

Attenuation of Nitric Oxide (NO) Production

Research into sterols from the soft coral genus Dendronephthya has demonstrated notable anti-inflammatory activity. A sterol-rich fraction from Dendronephthya gigantea showed significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with a reported half-maximal inhibitory concentration (IC50) of 4.33 ± 0.50 μg/mL. researchgate.netresearchgate.net This inhibition is critical, as excessive NO production is a hallmark of inflammatory processes. The mechanism for this is often the downregulation of the inducible nitric oxide synthase (iNOS) enzyme. researchgate.netmdpi.com

Similarly, Dendronesterone D, another sterol isolated from a Dendronephthya species, was found to significantly inhibit the expression of the iNOS protein in LPS-induced macrophage cells. dntb.gov.uanih.gov At a concentration of 10 µM, Dendronesterone D suppressed iNOS expression to 24.2%. researchgate.net Other marine sterols isolated from octocorals, such as 5α-pregn-20-en-3β-ol and 5α-cholestan-3,6-dione from Dendronephthya mucronate, have also been shown to inhibit LPS-induced NO production. researchgate.netencyclopedia.pub This collective evidence suggests that sterols from this marine genus, including this compound, likely share the ability to attenuate NO production by targeting the iNOS pathway.

Downregulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

The inflammatory response is largely mediated by signaling molecules known as pro-inflammatory cytokines. Studies on sterol-rich mixtures from Dendronephthya gigantea have shown a dose-dependent suppression of key cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages. researchgate.netmdpi.com This suggests that the anti-inflammatory effects of these marine compounds extend to inhibiting the upstream signaling that leads to the production of these inflammatory mediators. mdpi.com

This effect is not unique to Dendronephthya sterols. Fucosterol (B1670223), a widely studied marine sterol, has been shown to lower the secretion of TNF-α, IL-1β, and IL-6 in microglial cells stimulated by LPS. encyclopedia.pubnih.gov The mechanism often involves the disruption of major signaling pathways that lead to the transcription of these cytokine genes. encyclopedia.pub

Table 1: Effect of Dendronephthya Sterols on Pro-inflammatory Mediators

Compound/Fraction Mediator Model System Finding Citation
Sterol-rich fraction (D. gigantea) Nitric Oxide (NO) LPS-stimulated RAW 264.7 macrophages Significant inhibition (IC50 4.33 μg/mL) researchgate.net
Sterol-rich fraction (D. gigantea) TNF-α, IL-1β, IL-6 LPS-stimulated RAW 264.7 macrophages Dose-dependent suppression researchgate.netmdpi.com

Effects on Reactive Oxygen Species (ROS) Generation

Oxidative stress, characterized by the overproduction of reactive oxygen species (ROS), is intrinsically linked to inflammation. mdpi.com Pre-clinical studies have shown that sterol-rich extracts from Dendronephthya can effectively inhibit ROS levels. mdpi.com In an in vivo zebrafish model stimulated with LPS, a sterol-rich mixture from D. gigantea was found to reduce the generation of ROS. researchgate.netmdpi.com This indicates that these compounds possess antioxidant capabilities that can mitigate cellular damage caused by oxidative stress. researchgate.net Other related marine sterols have been observed to protect against oxidative injury by activating cellular antioxidant defense systems. nih.govsemanticscholar.org For instance, some marine sterols activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes that inhibit ROS production. nih.govmdpi.com

Inhibition of NF-κB Activation and MAPK Phosphorylation (general marine sterol mechanisms)

The anti-inflammatory activities of many marine sterols are rooted in their ability to interfere with key intracellular signaling cascades, particularly the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.commdpi.com These pathways are crucial for the transcription of genes encoding pro-inflammatory proteins like iNOS, COX-2, and various cytokines. encyclopedia.pubmdpi.com

Upon stimulation by agents like LPS, MAPKs (including ERK1/2, p38, and JNK) are phosphorylated, leading to the activation of transcription factors such as NF-κB. encyclopedia.pubmdpi.com Activated NF-κB then translocates to the nucleus to initiate the expression of inflammatory genes. mdpi.com Numerous studies on marine sterols, such as fucosterol and cerevisterol, have demonstrated that they can suppress the phosphorylation of MAPKs and block the activation and nuclear translocation of NF-κB. encyclopedia.pubnih.govmdpi.com This action effectively shuts down the inflammatory cascade at a fundamental level, preventing the synthesis of multiple inflammatory mediators. researchgate.netmdpi.com While direct studies on this compound are pending, it is a well-established mechanism for this class of compounds. mdpi.comx-mol.net

Other Emerging Biological Activities (Inferred from Related Marine Steroids)

Antioxidant Potential

The ability to counteract oxidative stress is a significant therapeutic property. Many marine sterols exhibit potent antioxidant activity. semanticscholar.orgresearchgate.net This potential is often realized through the strengthening of the cell's intrinsic antioxidant defense system. nih.govsemanticscholar.org For example, some marine sterols can enhance the nuclear translocation of Nrf2, a key transcription factor that triggers the production of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). nih.govmdpi.com By bolstering these defenses, marine sterols can protect cells from damage induced by ROS. mdpi.com Given that sterol fractions from Dendronephthya have been shown to reduce ROS levels, it is plausible that this compound contributes to this antioxidant effect. researchgate.netmdpi.com

Antimicrobial Research (against E. coli, Pseudomonas sp.)

Marine natural products are a rich source of novel antimicrobial agents. While specific data on this compound is limited, research on other marine steroids and extracts from related organisms provides evidence of antimicrobial potential. Steroids are among the secondary metabolites from gorgonian corals that have shown antibacterial activity against pathogens including Escherichia coli and Pseudomonas species. rasayanjournal.co.in For instance, certain sesquiterpenoids isolated from the soft coral Paralemnalia thyrsoides were tested for in vitro antimicrobial activity against E. coli. researchgate.net Similarly, other studies have reported that metabolites from the soft coral Litophyton arboreum displayed antibacterial activity against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 1.2 to 1.9 μg/mL for specific compounds. nih.gov

Table 2: Antimicrobial Activity of Selected Marine Metabolites

Source Organism Compound/Metabolite Target Microbe Activity (MIC) Citation
Litophyton arboreum Teuhetenone A Escherichia coli 1.9 μg/mL nih.gov
Litophyton arboreum Calamusin I Pseudomonas aeruginosa 1.2 μg/mL nih.gov

These findings, although not directly involving this compound, highlight a promising area for future investigation into its potential antimicrobial properties.

Neuroprotective Research via BDNF Signaling Modulation

While direct research on this compound's modulation of Brain-Derived Neurotrophic Factor (BDNF) signaling is not currently available in the scientific literature, studies on other marine sterols, such as fucosterol, provide valuable insights into this neuroprotective pathway. BDNF is a crucial neurotrophin that supports the survival, growth, and differentiation of neurons and is integral to synaptic plasticity. nih.govnih.gov Its signaling is often dysregulated in neurodegenerative diseases. mdpi.com

Fucosterol has been shown to confer neuroprotection by modulating BDNF signaling. mdpi.comencyclopedia.pub In pre-clinical models, fucosterol demonstrated the ability to protect against amyloid-β (Aβ)-induced cytotoxicity in cultured hippocampal neurons. encyclopedia.pubmdpi.com This protective effect was associated with the upregulation of the tropomyosin receptor kinase B (TrkB)/ERK1/2 signaling pathway. encyclopedia.pub TrkB is the primary receptor for BDNF, and its activation triggers downstream cascades, including the ERK1/2 pathway, which is vital for neuronal survival and plasticity. nih.govencyclopedia.pub

Furthermore, in an in vivo model of cognitive impairment induced by Aβ, co-treatment with fucosterol was found to upregulate the expression of BDNF in the dentate gyrus of the hippocampus. encyclopedia.pub This suggests that marine sterols can potentially mitigate neurodegenerative processes by enhancing the expression of key neurotrophic factors like BDNF. The anti-inflammatory properties of related compounds, such as Dendronesterone D, which inhibits the expression of inflammatory enzymes like iNOS and COX-2, may also contribute to a cellular environment conducive to neuroprotection, although a direct link to BDNF signaling has not been established for this specific compound. mdpi.comnih.govmdpi.com

Cholinesterase Activity Inhibition (for related marine sterols)

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes significantly to cognitive decline. nih.gov A primary strategy to combat this is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for breaking down ACh in the synaptic cleft. nih.gov

While data on this compound is absent, research has shown that other marine sterols are effective inhibitors of these enzymes. encyclopedia.pubmdpi.com Fucosterol, for instance, has demonstrated dose-dependent inhibitory activity against both AChE and BChE. encyclopedia.pubmdpi.com Another marine sterol, 24-hydroperoxy 24-vinylcholesterol, has also been identified as a potent inhibitor of BChE. encyclopedia.pubmdpi.com The inhibitory activities of these compounds are quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the inhibitor required to reduce the enzyme's activity by half.

Inhibitory Activity of Related Marine Sterols against Cholinesterases

CompoundEnzymeIC50 Value (μM)Source
FucosterolButyrylcholinesterase (BChE)421.72 ± 1.43 encyclopedia.pubmdpi.com
24-hydroperoxy 24-vinylcholesterolButyrylcholinesterase (BChE)176.46 ± 2.51 encyclopedia.pubmdpi.com

Enzyme kinetics studies have revealed that fucosterol acts as a non-competitive inhibitor of AChE. mdpi.com This mode of inhibition suggests that fucosterol binds to a site on the enzyme other than the active site, which can be an effective and potentially safer way to modulate enzyme activity. encyclopedia.pub

Anti-amyloidogenic Potential (for related marine sterols)

The accumulation of amyloid-beta (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease. nih.gov These plaques are formed through the sequential cleavage of the amyloid precursor protein (APP) by enzymes known as β-secretase (BACE1) and γ-secretase. nih.gov Therefore, inhibiting the activity of these secretases is a key therapeutic strategy to reduce Aβ production and its subsequent aggregation.

There is currently no research on the anti-amyloidogenic potential of this compound. However, related marine sterols have shown promise in this area. encyclopedia.pubmdpi.com Fucosterol has been identified as a potential anti-amyloidogenic agent due to its ability to inhibit β-secretase activity. encyclopedia.pubmdpi.com Computational analyses and enzyme kinetics have shown that fucosterol acts as a non-competitive inhibitor of β-secretase, binding to the enzyme's active site through hydrogen bonding and hydrophobic interactions. encyclopedia.pubmdpi.com

Other marine-derived sterols have also been investigated for their anti-β-secretase activity. Hecogenin and cholest-4-en-3-one, isolated from the fat innkeeper worm Urechis unicinctus, have demonstrated the ability to inhibit this enzyme. encyclopedia.pubmdpi.com The half-maximal effective concentration (EC50) values for these compounds have been determined, as shown in the table below.

Anti-β-secretase Activity of Related Marine Sterols

CompoundEnzymeEC50 Value (μM)Source
Hecogeninβ-secretase (BACE1)390.6 encyclopedia.pubmdpi.com
Cholest-4-en-3-oneβ-secretase (BACE1)116.3 encyclopedia.pubmdpi.com

These findings suggest that marine sterols represent a promising class of natural products for the development of therapeutic agents targeting the amyloidogenic pathway in Alzheimer's disease.

Structure Activity Relationship Sar Studies

Identification of Key Structural Moieties for Cytotoxic Activity

Dendronesterone A belongs to a class of marine steroids that have demonstrated notable cytotoxic effects against various cancer cell lines. mdpi.comcolab.wsresearchgate.net Research into this compound and its related compounds, such as Dendronesterone B and C, has begun to elucidate the structural components critical for this activity. colab.ws

A key feature of many bioactive steroids isolated from the soft coral genus Dendronephthya is the presence of a ketosteroid structure. colab.wsresearchgate.net Studies assessing the antiproliferative effects of this compound, B, and C against human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal adenocarcinoma (HT-29), and prostate carcinoma (PC-3), revealed that these ketosteroids exhibit significant cytotoxic activity. colab.ws In particular, all the isolated ketosteroids showed potent effects against prostate cancer cells. colab.ws

Among the tested compounds, Dendronesterone C displayed the most potent cytotoxic activity. colab.ws While structurally similar, the variations in the side chain and other parts of the steroid nucleus among this compound, B, and C are thought to account for the differences in their cytotoxic potency. This compound was found to be cytotoxic against P-388 (mouse lymphoma) cells. mdpi.com The presence of the cholest-1-ene-3,22-dione framework in this compound is a crucial element contributing to its bioactivity. mdpi.com Further analysis of related marine steroids suggests that the degree of oxidation in the A-ring and the specific nature of the side chain are essential for antiproliferative activity. researchgate.net The 1,4-dien-3-one system, as seen in related dendronesterones, is also a significant moiety for bioactivity. nih.govresearchgate.net

Table 1: Cytotoxic Activity of this compound and Related Compounds

CompoundCell LineActivity (ED50/IC50 in µM)Reference
This compoundP-388 (mouse lymphoma)9.84 mdpi.com
Dendronesterone CPC-3 (prostate carcinoma)7.8 ± 0.80 colab.ws
Dendronesterone CHepG2 (hepatocellular carcinoma)19.1 ± 1.81 colab.ws
Dendronesterone CHT-29 (colorectal adenocarcinoma)32.4 ± 2.84 colab.ws
Cholest-1-ene-3,22-dioneP-388 (mouse lymphoma)8.93 mdpi.com
Cholest-1-ene-3,22-dioneHT-29 (human colorectal adenocarcinoma)9.03 mdpi.com

Influence of Functional Groups on Anti-inflammatory Potency (e.g., C-11 functional group)

Several steroids isolated from Dendronephthya species have demonstrated significant anti-inflammatory properties. nih.govsemanticscholar.org SAR studies have pinpointed the functional group at the C-11 position of the steroid nucleus as a key determinant of this activity. nih.govmdpi.com

A comparative study of various dendronesterones revealed that Dendronesterone D, which possesses an acetoxy group at C-11, exhibited the most potent suppressive effects on the release of inducible nitric oxide synthase (iNOS), a key mediator of inflammation. nih.govresearchgate.net In contrast, steroids with different functionalities at C-11 showed weaker effects on iNOS and cyclooxygenase-2 (COX-2) expression. nih.gov For instance, 5α,8α-epidioxy-24(S)-methylcholesta-6,9(11),22-trien-3β-ol, which has a double bond between C-9 and C-11, was found to be inactive in reducing iNOS expression, further highlighting the importance of the C-11 substitution for anti-inflammatory action. nih.gov The presence of the acetoxyl moiety at C-11 in Dendronesterone D was correlated with the highest suppression of inflammation among the tested compounds. researchgate.netmdpi.com

Table 2: Influence of C-11 Functional Group on Anti-inflammatory Activity

CompoundKey Structural FeatureEffect on iNOS Expression (at 10 µM)Reference
Dendronesterone DAcetoxy group at C-11Suppressed to 24.2 ± 10.6% compared to control nih.gov
Dendronesterone EHydroxyl group at C-11 (inferred comparison)Weaker suppressive effect than Dendronesterone D nih.gov
5α,8α-epidioxy-24(S)-methylcholesta-6,9(11),22-trien-3β-olC-9/C-11 double bondInactive nih.gov

Conformational Analysis and its Impact on Biological Receptor Interactions (inferred from dydrogesterone (B1671002) studies)

While direct conformational analysis of this compound binding to a specific receptor is not extensively documented, inferences can be drawn from studies of other structurally relevant steroids, such as dydrogesterone. Dydrogesterone is a retro-steroid with a unique "bent" conformation conferred by a double bond between carbons 6 and 7 and a non-standard stereochemistry at carbons 9 and 10. researchgate.netnih.gov This rigid conformation is believed to be responsible for its high selectivity and potent activity at the progesterone (B1679170) receptor, as it fits optimally into the receptor's ligand-binding pocket while being unsuitable for interaction with other steroid receptors. researchgate.net

Systematic Analysis Linking Steroid Structure to Biological Profile

The Steroid Nucleus: The core four-ring system provides the fundamental scaffold. Modifications such as the introduction of double bonds, as seen in the A-ring of this compound, significantly alter the molecule's shape and rigidity, which in turn affects receptor binding and selectivity. nih.govresearchgate.net

Functional Groups on the Nucleus: As demonstrated by the C-11 acetoxy group in Dendronesterone D, specific functional groups are critical for particular biological activities like anti-inflammatory effects. nih.govmdpi.com Hydroxyl, keto, and epoxy groups at various positions are known to modulate the bioactivity of steroids. researchgate.net

The Side Chain: The nature of the side chain at C-17 is a major determinant of a steroid's biological role. Variations in the side chain structure among this compound, B, and C are likely responsible for the observed differences in their cytotoxic potencies. colab.wsresearchgate.net

The interplay of these structural elements—the rigid, unsaturated A-ring, the specific oxygenation pattern on the core, and the structure of the C-17 side chain—collectively defines the biological profile of this compound. This systematic link between structure and activity is a foundational principle in the discovery and development of new therapeutic agents from natural marine sources. researchgate.netresearchgate.net

Pre Clinical Drug Discovery and Therapeutic Potential

Dendronesterone A as a Lead Compound for Pharmaceutical Development

This compound, a steroid first isolated from the soft coral Dendronephthya gigantea, has been identified as a promising lead compound in the field of pharmaceutical development. researchgate.net In drug discovery, a lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for developing new drugs through structural modifications to enhance efficacy, selectivity, and pharmacokinetic properties. The intricate and often novel chemical architectures of marine natural products, such as this compound, present a rich and largely untapped reservoir for the discovery of new therapeutic leads. mdpi.comlongdom.org

The journey of this compound from a natural extract to a potential drug candidate began with its isolation and structural elucidation using advanced spectroscopic methods. researchgate.netresearchgate.net Its demonstrated biological activity, particularly its ability to induce cell death in cancer cells, validates its potential as a scaffold for creating novel therapeutic agents. researchgate.netresearchgate.net The discovery process for such compounds frequently employs a bioassay-guided isolation strategy, where crude extracts of organisms are systematically tested for biological effects, leading to the purification of the active components. nih.govpharmaceutical-journal.com this compound is a direct result of this methodical approach, and its core structure offers a valuable template for medicinal chemists to design and synthesize more potent and selective derivatives.

Strategies for Developing Novel Therapeutic Agents from Marine Steroids

The transformation of marine steroids like this compound into clinically viable drugs relies on a multi-pronged strategic approach:

Bioassay-Guided Isolation and Dereplication: This remains a fundamental strategy in the discovery of marine-derived drugs. pharmaceutical-journal.com The process involves the systematic separation of extracts from marine organisms into fractions, which are then tested in biological assays designed to detect activities relevant to human diseases, ultimately leading to the isolation of pure, active compounds. pharmaceutical-journal.com To enhance efficiency and avoid rediscovering known substances, a process known as dereplication is integrated early on, utilizing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) to quickly identify previously characterized molecules. pharmaceutical-journal.com

Chemical Synthesis and Semi-Synthesis: The natural abundance of many marine-derived compounds is often too low to support full-scale preclinical and clinical development. mdpi.com Consequently, total chemical synthesis or semi-synthetic modifications of the isolated natural product are often necessary to generate sufficient quantities. mdpi.com Semi-synthesis allows for the creation of a library of related compounds, or analogs, which can be screened for improved therapeutic properties.

Biotechnological Approaches: For structurally complex marine natural products where chemical synthesis is not economically viable, biotechnology offers a promising alternative. mdpi.com These methods may include the cultivation of the source organism or its symbiotic microorganisms, large-scale fermentation, and genetic engineering techniques to optimize the production of the desired steroid. mdpi.comnih.gov

Computational and AI-Assisted Methods: The integration of computer-aided drug design and artificial intelligence is revolutionizing natural product research. mdpi.com Machine learning algorithms can analyze the chemical structures of marine steroids and predict their potential biological activities, helping to prioritize the most promising candidates for further investigation and development. pharmaceutical-journal.com

These strategies are often employed in concert to navigate the complex path from initial discovery to a potential new medicine.

Potential Applications in Cancer Research (Pre-clinical Models)

In pre-clinical settings, this compound and its related compounds have exhibited significant cytotoxic activity against a variety of human cancer cell lines, marking them as compounds of interest for oncological research.

Initial studies on this compound, isolated from the Formosan soft coral Dendronephthya gigantea, confirmed its cytotoxic potential against selected cancer cells in vitro. researchgate.net Subsequent research on a series of related compounds, Dendronesterones A-C, sourced from the Red Sea soft coral Dendronephthya sp., further established the antiproliferative capabilities of this class of ketosteroids. researchgate.net Notably, the study highlighted the potent effect of these isolated ketosteroids against prostate cancer cells. researchgate.net

Table 1: Cytotoxic Activity of Dendronesterone Analogs against Human Cancer Cell Lines

Compound Cell Line IC50 (µM) Source Organism Reference
Dendronesterone C HepG2 (Liver) 19.1 ± 1.81 Dendronephthya sp. researchgate.net
Dendronesterone C HT-29 (Colon) 32.4 ± 2.84 Dendronephthya sp. researchgate.net
Dendronesterone C PC-3 (Prostate) 7.8 ± 0.80 Dendronephthya sp. researchgate.net

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

These findings position this compound and its structural relatives as valuable lead compounds for the development of new anticancer therapies. The progression of these compounds into in vivo animal models is a crucial subsequent step to ascertain their efficacy and mechanisms of action in a physiological context. cornell.edufemtechworld.co.uk

Role in Anti-inflammatory Drug Development (Pre-clinical Models)

A growing body of pre-clinical evidence supports the anti-inflammatory potential of marine steroids, including compounds with structural similarities to this compound. While specific anti-inflammatory data for this compound itself is not extensively detailed in current literature, the activities of its close analogs provide a strong rationale for its investigation in this therapeutic area.

For example, Dendronesterone D, another steroid isolated from the Dendronephthya genus, demonstrated significant in vitro anti-inflammatory effects. dntb.gov.uaresearchgate.netresearchgate.net In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation, Dendronesterone D was found to inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. dntb.gov.uaresearchgate.netresearchgate.net The inhibition of pro-inflammatory proteins such as iNOS and cyclooxygenase-2 (COX-2) is a well-established mechanism for anti-inflammatory drugs. researchgate.netmdpi.com

Research on other marine steroids has further shown their capacity to suppress the production of various pro-inflammatory signaling molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (ILs), in both cellular and animal models of inflammation. researchgate.netmdpi.com

Table 2: Anti-inflammatory Activity of Related Marine Steroids

Compound Model Key Findings Reference
Dendronesterone D LPS-induced RAW 264.7 macrophages Inhibited iNOS protein expression dntb.gov.uaresearchgate.netresearchgate.net
Lemnalol LPS-stimulated RAW 264.7 cells Inhibited iNOS and COX-2 expression researchgate.net

The structural relationship between this compound and these bioactive steroids suggests a high probability that it also possesses anti-inflammatory properties. This potential is a compelling reason for its further evaluation in pre-clinical models to fully characterize its ability to modulate inflammatory pathways.

Exploration in Addressing Other Pre-clinical Disease Models (e.g., neurodegenerative diseases)

The therapeutic utility of marine steroids is not confined to cancer and inflammation; it extends to other complex conditions such as neurodegenerative diseases. mdpi.commdpi.com Although direct pre-clinical research on this compound in the context of neurodegeneration is still nascent, the broader class of marine steroids has shown considerable promise.

The pathology of many neurodegenerative disorders, including Alzheimer's disease, is closely linked to oxidative stress and chronic neuroinflammation. mdpi.comnih.gov Marine sterols have been found to possess both antioxidant and anti-inflammatory properties, which could counteract these damaging processes. mdpi.comnih.gov For instance, certain marine sterols can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, leading to the increased expression of protective enzymes. nih.gov Furthermore, they have been shown to inhibit the activation of microglial cells and the subsequent release of pro-inflammatory cytokines in the brain, which are known to contribute to neuronal damage. mdpi.commdpi.com

Potential neuroprotective mechanisms of marine steroids in pre-clinical models include:

Mitigation of Oxidative Stress: Through the direct scavenging of reactive oxygen species and by enhancing the body's own antioxidant defense systems. nih.gov

Control of Neuroinflammation: By suppressing the activation of inflammatory cells in the brain and reducing the production of inflammatory molecules. mdpi.commdpi.com

Modulation of Amyloid-β Pathology: Some neuroactive steroids have demonstrated the ability to protect neurons from the toxic effects of amyloid-β (Aβ), a hallmark of Alzheimer's disease, in pre-clinical models. mdpi.com

Given the promising bioactivities observed across the marine steroid family, this compound stands out as a strong candidate for future investigation in pre-clinical models of neurodegenerative diseases, where its unique structure may offer novel therapeutic avenues.

Research Challenges and Future Scientific Directions

Challenges in Large-Scale Isolation and Purification of Marine Natural Products

A primary obstacle in the development of marine-derived drugs is securing a sufficient and sustainable supply of the compound of interest. mdpi.com Marine natural products are often present in very low concentrations within the source organism. pharmaceutical-journal.comfrontiersin.org Dendronesterone A, for instance, is isolated from octocorals of the genus Dendronephthya. mdpi.commdpi.com

Large-scale harvesting of these slow-growing marine invertebrates from their natural habitat is not ecologically sustainable and poses a significant threat to marine biodiversity. mdpi.com The total amount of the compound naturally available is often insufficient to meet the demands for extensive pharmacological screening, preclinical, and clinical development. mdpi.compharmaceutical-journal.com Furthermore, the chemical profile of an organism, including the concentration of specific metabolites like this compound, can vary depending on geographical location, season, and other environmental factors, leading to inconsistencies in yield.

The isolation and purification process itself is a complex and challenging task. frontiersin.org Crude extracts from marine organisms are intricate mixtures containing hundreds of compounds. Separating the target molecule, this compound, requires multiple, sequential chromatographic steps, which can be time-consuming and result in significant loss of the compound at each stage. frontiersin.org These factors collectively hinder the large-scale production necessary for drug development. researchgate.net

Optimization of Synthetic Methodologies for Improved Yields and Green Chemistry Principles

Given the limitations of isolation from natural sources, chemical synthesis presents a viable alternative for a sustainable supply of this compound. nih.gov While total synthesis can provide access to the pure compound, initial synthetic routes are often lengthy, complex, and low-yielding, making them economically unfeasible for large-scale production. Therefore, a significant area of future research is the optimization of synthetic methodologies. The goal is to develop more efficient, scalable, and cost-effective routes to this compound.

In parallel, there is a growing emphasis on incorporating the principles of green chemistry into the synthesis of marine natural products. tandfonline.comtandfonline.com This approach aims to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous solvents and reagents, and lowering energy consumption. tandfonline.com For the synthesis of this compound, this could involve:

Catalytic Reactions: Employing highly selective and efficient catalysts, including those based on earth-abundant metals or organocatalysts, to reduce the number of synthetic steps and improve atom economy. tandfonline.com

Biocatalysis: Using enzymes or whole-cell systems to perform specific chemical transformations with high stereo- and regioselectivity under mild, aqueous conditions. tandfonline.comtandfonline.com

Eco-friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or supercritical fluids. tandfonline.commdpi.com

Adopting these green chemistry strategies not only enhances the sustainability of producing this compound but can also lead to more efficient and safer synthetic processes. google.com

Methodological Advancements for In Vivo Studies in Marine Organisms

Understanding the biological role of this compound within its producing organism, the Dendronephthya soft coral, is crucial for ecological and biosynthetic studies. However, performing in vivo studies in marine invertebrates presents unique methodological challenges. researchgate.net The administration of exogenous compounds to organisms in aquatic systems is complicated by issues of diffusion, stability, and achieving effective concentrations in seawater. researchgate.net

Many steroids, being lipophilic, have poor solubility in aqueous environments, which further complicates exposure studies in aquarium systems. researchgate.net To overcome these limitations, researchers are developing novel methods for delivering compounds to marine organisms. One such innovative approach is the use of slow-release local injections, which provides a more controlled and sustained exposure to the molecule of interest. researchgate.net Further advancements in this area are needed to facilitate functional experiments. The development of standardized and reproducible in vitro models using marine mammal cells and tissue explants is also a promising "middle-out" approach that can bridge the gap between computational studies and whole-organism responses, minimizing wildlife disturbance. frontiersin.org

Elucidation of Complete Biosynthetic Pathways for this compound

The biosynthesis of steroids in marine organisms is a complex process that is not yet fully understood. mdpi.com In eukaryotes, steroid biosynthesis generally begins with the cyclization of squalene (B77637) or its epoxide, a process that requires molecular oxygen. pnas.org Studies on other marine organisms, such as sea cucumbers, have indicated that multiple pathways for sterol biosynthesis can exist within a single species, starting from precursors like lanosterol. nih.gov Gorgonian corals are known to host symbiotic zooxanthellae which are believed to contribute to the biosynthesis of steroidal precursors like gorgosterol. mdpi.com

While this compound has been isolated and its structure determined, the specific enzymatic steps and genetic machinery responsible for its production in Dendronephthya remain unknown. mdpi.com Elucidating the complete biosynthetic pathway is a critical future research direction. This knowledge would not only provide fundamental insights into the biochemistry of the coral but could also enable biotechnological production of this compound. By identifying the genes encoding the biosynthetic enzymes, it may be possible to transfer them to a microbial host, such as E. coli or yeast, for large-scale, sustainable production through fermentation. pharmaceutical-journal.com This synthetic biology approach circumvents the supply problem associated with harvesting the natural source. nih.gov

Advanced Mechanistic Studies on Specific Molecular Targets

Initial bioassays have shown that steroids from the genus Dendronephthya possess interesting biological activities, including cytotoxic and anti-inflammatory effects. mdpi.comresearchgate.net For example, a sterol-rich fraction from Dendronephthya putteri was found to induce apoptosis in human leukemia (HL-60) and breast cancer (MCF-7) cells through the mitochondria-mediated pathway. researchgate.net Dendronesterone D, a related compound, was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells. researchgate.net

While these findings are promising, the precise molecular targets through which this compound exerts its effects are yet to be identified. Future research must focus on advanced mechanistic studies to deconstruct its mode of action. This involves identifying specific protein binding partners and elucidating how this interaction modulates cellular signaling pathways. mdpi.com Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pull down and identify target proteins. A detailed understanding of the mechanism of action is essential for rational drug development, as it allows for the prediction of efficacy and potential side effects.

Development of Novel Analogues with Enhanced Bioactivity and Selectivity

Natural products often serve as a starting point for the development of improved therapeutic agents. The chemical structure of this compound can be systematically modified to create a library of novel analogues. mdpi.com The goal of this medicinal chemistry effort is to conduct structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity.

By synthesizing and testing a variety of analogues, researchers can identify the key structural features (pharmacophores) responsible for the desired bioactivity. This knowledge can then be used to design new compounds with:

Enhanced Potency: Increased activity at lower concentrations.

Improved Selectivity: Greater activity towards the intended cancer-related target with less effect on other proteins, potentially reducing side effects.

Favorable Pharmacokinetic Properties: Better absorption, distribution, metabolism, and excretion (ADME) profiles, making the compound more "drug-like".

The synthesis of related compounds like Dendronesterone D and E demonstrates the feasibility of accessing structural variants of this scaffold. mdpi.com Further exploration of derivatives could lead to the discovery of a lead compound with superior therapeutic potential compared to the original natural product. researchgate.net

Integration of Computational Chemistry and Drug Design Approaches

Computational, or in silico, methodologies are powerful tools that can significantly accelerate the drug discovery and development process for marine natural products. mdpi.commdpi.com These approaches can be integrated at various stages of research on this compound.

Key applications include:

Computational ApproachApplication for this compound ResearchBenefit
Molecular Docking Predict how this compound and its analogues bind to the active sites of known cancer targets (e.g., kinases, transcription factors). mdpi.comPrioritizes which analogues to synthesize and test, saving time and resources. aip.org
Pharmacophore Modeling Identify the essential 3D arrangement of chemical features in this compound required for its biological activity. mdpi.comGuides the design of novel analogues with a higher probability of being active. mdpi.com
Virtual Screening Screen large databases of compounds to find other molecules with similar structures or predicted activities to this compound. nih.govCan identify new lead compounds or repurpose existing drugs.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of this compound when bound to its target protein, providing insights into the stability and nature of the interaction. mdpi.comEnhances understanding of the mechanism of action at an atomic level.
ADME/Toxicity Prediction Predict the drug-like properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity of new analogues before they are synthesized. nih.govHelps to eliminate compounds with unfavorable profiles early in the development process.

By combining computational predictions with experimental validation, researchers can adopt a more targeted and efficient approach to understanding the therapeutic potential of this compound and developing optimized analogues for future preclinical studies. dovepress.com

Broadening the Scope of Biological Screening for Undiscovered Activities

The marine-derived steroid this compound, initially isolated from the Formosan soft coral Dendronephthya gigantea, has been identified primarily through bioassay-guided fractionation as a cytotoxic agent. acs.orgslideplayer.comntu.edu.tw Its structural relatives, such as Dendronesterone D, have shown potential anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netencyclopedia.pubnih.govnih.gov However, the initial focus on cytotoxicity represents a narrow view of the compound's potential bioactivities. The vast chemical space occupied by natural products suggests that a single compound can possess multiple, mechanistically distinct biological effects. researchgate.net A significant challenge in natural product research is moving beyond the primary observed activity to uncover a fuller spectrum of therapeutic potential, a task that requires a deliberate and expanded screening strategy. pnas.org

Future research on this compound should pivot towards a more comprehensive screening paradigm to unearth novel biological functions. This involves leveraging a diverse array of modern bioassay platforms that can probe various cellular pathways and disease models. Given its steroidal backbone, a logical starting point is to explore its activity on nuclear hormone receptors and other steroid-associated signaling pathways. ontosight.aiinsitugen.com

Expanding Screening Platforms:

A key strategy is the implementation of high-throughput screening (HTS) and high-content screening (HCS) methodologies. mdpi.com Unlike traditional low-throughput assays, HTS allows for the rapid testing of the compound against vast libraries of biological targets. scielo.br Furthermore, integrating advanced analytical and computational techniques can accelerate the identification of novel activities. mdpi.comscielo.org.mx

Potential areas for expanded biological screening of this compound are outlined below:

Proposed Screening AreaRationale & Scientific ApproachKey Methodologies
Neuroinflammation & Neuroprotection Steroidal compounds are known to modulate inflammatory responses in the central nervous system. nih.gov Related marine sterols have demonstrated neuroprotective effects against neuroinflammation, a key factor in neurodegenerative diseases. encyclopedia.pubnih.govmdpi.com this compound should be evaluated for its ability to protect neurons from inflammatory damage.Screening in lipopolysaccharide (LPS)-activated microglial cell lines (e.g., BV-2) to measure inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. encyclopedia.pubnih.gov Assessing the expression of iNOS and COX-2 is also critical. mdpi.comresearchgate.net
Androgenic/Anabolic Activity The steroidal nature of this compound warrants investigation into its potential interaction with androgen receptors. Many synthetic and natural steroids exhibit androgenic or anti-androgenic effects. acs.orgnih.govEmploying in vitro androgen bioassays, such as yeast-based reporter gene assays or mammalian cell lines (e.g., HEK293, HuH7) engineered to express the human androgen receptor. nih.govmdpi.com These assays detect activation or inhibition of androgen signaling pathways. insitugen.commdpi.com
Antiviral & Antimicrobial Activity Marine invertebrates are a rich source of compounds with antimicrobial and antiviral properties. researchgate.netresearchgate.net Other marine steroids have shown activity against various pathogens. researchgate.netresearchgate.net Given the initial isolation from a marine organism, this is a logical avenue to explore.Screening against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi. researchgate.netvliz.be For antiviral activity, testing against a diverse panel of viruses, including both RNA and DNA viruses, in relevant cell culture models. mdpi.com
Metabolic Disorders Steroids play a crucial role in regulating metabolic processes. ontosight.ai Investigating whether this compound can modulate pathways involved in diseases like diabetes or obesity could reveal new therapeutic applications.Assessing the compound's effect on glucose uptake in adipocytes or muscle cells, and its impact on key metabolic enzymes. High-content imaging could be used to screen for effects on lipid accumulation in pre-adipocyte cell lines.
Phenotypic Screening & Target Deconvolution Unbiased phenotypic screening can uncover unexpected activities without pre-existing hypotheses about the compound's target. pnas.org This approach looks for changes in cell morphology or behavior.Utilizing high-content imaging platforms to analyze cellular fingerprints after treatment with this compound. If a phenotype is identified, subsequent target deconvolution studies (e.g., affinity chromatography, mass spectrometry) would be necessary to identify the molecular target. pnas.org

By systematically applying these diverse screening strategies, researchers can move beyond the initial cytotoxic profile of this compound. This broadened approach increases the probability of discovering novel and potentially more valuable therapeutic applications for this marine-derived natural product, maximizing its potential contribution to drug discovery. researchgate.netscielo.br

Q & A

Q. What are the essential components of a robust experimental design for studying Dendronesterone A’s biochemical properties?

  • Methodological Answer: A well-structured experimental design should include:
  • Clear objectives aligned with the research question (e.g., "How does this compound interact with cellular receptors?"). Avoid vague aims; instead, specify dependent/independent variables (e.g., receptor binding affinity as the dependent variable) .
  • Reproducibility protocols : Document all procedures in detail, including compound preparation (e.g., purity validation via HPLC), assay conditions, and controls. Follow guidelines for reporting new compounds, such as providing NMR, mass spectrometry, and crystallography data .
  • Statistical power analysis : Calculate sample sizes to ensure validity, especially for dose-response studies. Use tools like G*Power to avoid underpowered experiments .

Q. How can researchers identify knowledge gaps in existing literature on this compound?

  • Methodological Answer:
  • Conduct a systematic literature review using databases like PubMed and JSTOR to collate studies on this compound’s structural analogs or related pathways (e.g., steroid biosynthesis). Use Boolean operators (e.g., "this compound AND apoptosis") to refine searches .
  • Map contradictions or inconsistencies (e.g., conflicting IC50 values in cytotoxicity assays) and prioritize unresolved questions (e.g., "Does this compound exhibit tissue-specific effects?") .

Q. What validation methods are critical for confirming this compound’s structural identity and purity?

  • Methodological Answer:
  • Spectroscopic validation : Combine NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm molecular structure. Cross-reference data with published spectra of related compounds .
  • Purity assessment : Use HPLC with UV/Vis or ELSD detectors to ensure ≥95% purity. Report retention times and chromatographic conditions to enable replication .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s mechanism of action across studies?

  • Methodological Answer:
  • Meta-analysis : Aggregate data from multiple studies to identify trends or confounding variables (e.g., differences in cell lines or solvent systems). Use statistical tools like random-effects models to account for heterogeneity .
  • Experimental replication : Replicate conflicting studies under standardized conditions (e.g., identical cell culture media, incubation times). Validate results via orthogonal assays (e.g., fluorescence microscopy vs. flow cytometry for apoptosis detection) .

Q. What strategies optimize the isolation and quantification of this compound from complex biological matrices?

  • Methodological Answer:
  • Extraction optimization : Test solvent systems (e.g., methanol/water gradients) and solid-phase extraction (SPE) columns to maximize yield. Validate recovery rates using spiked samples .
  • Quantitative analysis : Employ LC-MS/MS with isotope-labeled internal standards (e.g., deuterated this compound) to minimize matrix effects. Calibrate instruments using certified reference materials .

Q. How can in silico modeling enhance the study of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer:
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities for target receptors (e.g., glucocorticoid receptors). Validate predictions with mutagenesis studies .
  • QSAR modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors. Cross-validate models with external datasets to avoid overfitting .

Q. What ethical and regulatory considerations apply to in vivo studies of this compound?

  • Methodological Answer:
  • Ethical approval : Submit detailed protocols to institutional review boards (IRBs), including justification for animal models, sample sizes, and humane endpoints. Reference guidelines like ARRIVE for preclinical studies .
  • Trial registration : Register in vivo studies in public repositories (e.g., ClinicalTrials.gov for translational research) to ensure transparency and reduce publication bias .

Data Contradiction and Synthesis

Q. How can researchers reconcile discrepancies in this compound’s reported cytotoxicity across cell lines?

  • Methodological Answer:
  • Comparative profiling : Test this compound on a panel of cell lines under identical conditions. Use ANOVA to identify statistically significant differences in IC50 values .
  • Mechanistic follow-up : Investigate cell-specific factors (e.g., expression levels of target enzymes) via RNA sequencing or Western blotting .

Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound?

  • Methodological Answer:
  • Longitudinal mixed-effects models : Account for repeated measurements and inter-subject variability in chronic exposure studies. Use software like R (lme4 package) or SAS .
  • Survival analysis : Apply Kaplan-Meier curves and Cox proportional hazards models for studies tracking cell viability or apoptosis over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.